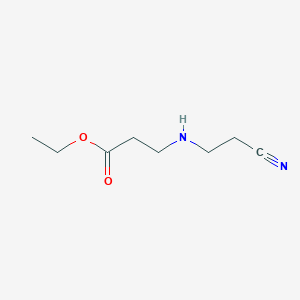

Ethyl 3-(2-cyanoethylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(2-cyanoethylamino)propanoate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of propanoic acid and contains both an ester and a nitrile functional group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-cyanoethylamino)propanoate can be synthesized through a reaction between ethyl acrylate and 2-cyanoethylamine. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amine Group

The secondary amine (−NH−) in Ethyl 3-(2-cyanoethylamino)propanoate participates in nucleophilic substitutions and additions:

a. Alkylation/Acylation

The amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. For example:

\text{R-X + this compound} \rightarrow \text{R-NH-(CH}_2\text{)_2CN} \text{-modified ester}

Conditions: Typically performed in polar aprotic solvents (e.g., DMF) with bases like triethylamine at 25–60°C.

b. Schiff Base Formation

Reaction with aldehydes/ketones yields imine derivatives:

\text{RCHO + this compound} \rightarrow \text{RCH=N-(CH}_2\text{)_2CN} \text{-modified ester}

This is catalyzed by acidic or anhydrous conditions .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:

| Condition | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux | 3-(2-Cyanoethylamino)propanoic acid | ~85% | |

| H2SO4 (conc.), 80°C | Same as above | ~78% |

The reaction mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

Cyano Group Transformations

The −C≡N group enables reduction or hydrolysis:

a. Catalytic Hydrogenation

Reduction to a primary amine using H₂/Pd-C:

−C≡NH2/Pd-C−CH2NH2

Yields exceed 90% under 40–60 psi H₂ pressure in ethanol.

b. Acidic Hydrolysis

Conversion to carboxylic acid or amide:

−C≡NHCl, H2O−COOHor−CONH2

Conditions determine the final product (e.g., 6M HCl at reflux for −COOH) .

Michael Addition Reactions

The compound acts as a Michael donor due to the electron-withdrawing cyano group. For example, it adds to α,β-unsaturated carbonyl compounds:

Ethyl acrylate + Ethyl 3-(2-cyanoethylamino)propanoateBaseBranched adduct

This reaction proceeds in THF with DBU as a catalyst at room temperature .

Cyclization Reactions

Under thermal or catalytic conditions, intramolecular cyclization forms heterocycles:

a. Formation of Pyridine Derivatives

Heating with trifluoromethanesulfonic acid at 120–160°C induces cyclization, producing pyridine-based structures :

Ethyl 3-(2-cyanoethylamino)propanoateΔ,CF3SO3HSubstituted pyridine

Yields reach ~70% after recrystallization .

b. Imidazopyrazine Synthesis

Reaction with halogenated pyrazines (e.g., 2-amino-3,5-dibromopyrazine) in dimethyl carbonate at 110°C yields imidazopyrazine derivatives :

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| 2-Amino-3,5-dibromopyrazine | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | 50.6% | 110°C, 3 h, DMC solvent |

Cross-Coupling Reactions

The amine and ester groups facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Ethyl 3-(2-cyanoethylamino)propanoate + Aryl boronic acidPd(PPh3)4Aryl-substituted derivative

Typical conditions involve Na2CO3 as a base in dioxane/water at 80°C .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Ethyl 3-(2-cyanoethylamino)propanoate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The cyano group can be utilized for nucleophilic substitution, enabling the formation of diverse derivatives.

- Condensation Reactions : It can undergo condensation reactions to form more complex structures, which are essential in pharmaceutical development.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Product |

| Condensation | This compound + Aldehyde | β-Amino Acid Derivative |

Biological and Medicinal Applications

The compound has shown promise in biological studies, particularly in the field of drug development. Its structural features suggest potential applications in:

- Anticancer Research : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Neurological Studies : Research indicates that derivatives of this compound may penetrate the blood-brain barrier, making them suitable candidates for treating central nervous system disorders.

Case Study: Anticancer Activity

A study focused on compounds derived from this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated an IC50 value indicating effective concentration levels for therapeutic use.

Industrial Applications

In the industrial sector, this compound is being explored for its utility in producing agrochemicals and fine chemicals. Its ability to serve as an intermediate in the synthesis of herbicides and pesticides is particularly noteworthy.

Table 2: Industrial Applications of this compound

| Application Type | Description | Example Products |

|---|---|---|

| Agrochemicals | Intermediate for herbicide synthesis | Glyphosate derivatives |

| Fine Chemicals | Building block for specialty chemicals | Pharmaceutical intermediates |

Future Directions and Research Opportunities

The ongoing research into this compound highlights several areas for future exploration:

- Optimization of Synthesis Methods : Developing more efficient synthetic routes could enhance the yield and reduce costs associated with producing this compound.

- Expanded Biological Testing : Further studies are needed to explore its full pharmacological profile and potential therapeutic applications.

- Environmental Impact Studies : Investigating the environmental implications of using this compound in agrochemicals will be crucial for sustainable practices.

Wirkmechanismus

The mechanism of action of ethyl 3-(2-cyanoethylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-cyanoethylamino)propanoate can be compared with other similar compounds such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: This compound has a pyridine ring instead of a nitrile group, which can affect its reactivity and applications.

Ethyl 3-(2-aminoethylamino)propanoate: This compound has an amine group instead of a nitrile group, which can lead to different chemical and biological properties.

This compound is unique due to its combination of ester and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications in research and industry.

Biologische Aktivität

Ethyl 3-(2-cyanoethylamino)propanoate is a compound of interest in pharmaceutical chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 183.20 g/mol

The compound features an ethyl ester functional group and a cyanoethylamino moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from basic amino acids or their derivatives. The following general synthetic pathway is often employed:

- Formation of the Cyano Group : Starting materials such as amino acids are reacted with cyanogen bromide.

- Esterification : The cyano compound is then subjected to esterification with ethanol in the presence of acid catalysts.

- Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain proteases that are crucial for bacterial virulence, thereby serving as a potential lead compound for developing novel antibiotics .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for various cancer cell lines suggest that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition Mechanism

Another research effort focused on the mechanism by which this compound inhibits bacterial proteases. Using molecular docking simulations, researchers identified key interactions within the active site of the target enzyme, suggesting a competitive inhibition mechanism .

Study 3: Cytotoxicity Profile

A cytotoxicity assessment conducted on various human cancer cell lines revealed that this compound had an IC50 value ranging from 10 to 25 µM, indicating significant activity against these cells. Flow cytometry analysis further confirmed that the compound induces apoptosis in a dose-dependent manner .

Data Summary Table

| Biological Activity | Tested Pathogens/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 32 µg/mL |

| Enzyme Inhibition | Bacterial proteases | Competitive inhibition |

| Cytotoxicity | Human cancer cell lines | IC50: 10-25 µM |

Eigenschaften

IUPAC Name |

ethyl 3-(2-cyanoethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQOZLQOPANTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.